molecular formula C12H15ClN2O3S B2881005 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime CAS No. 338403-90-0

2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime

Cat. No.: B2881005
CAS No.: 338403-90-0
M. Wt: 302.77
InChI Key: UPYNMKHOVYVFIP-VQHXNPGESA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime is a synthetic organic compound characterized by a sulfonyl group attached to a 4-chlorophenyl ring, a dimethylamino substituent, and an acrylaldehyde backbone functionalized with an O-methyloxime moiety.

Properties

IUPAC Name

(E,3E)-2-(4-chlorophenyl)sulfonyl-3-methoxyimino-N,N-dimethylprop-1-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-15(2)9-12(8-14-18-3)19(16,17)11-6-4-10(13)5-7-11/h4-9H,1-3H3/b12-9+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYNMKHOVYVFIP-VQHXNPGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=NOC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=N\OC)/S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenyl sulfone: This step involves the sulfonation of 4-chlorophenyl compounds using sulfonyl chloride under acidic conditions.

    Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions where dimethylamine is introduced to the intermediate compound.

    Formation of the acrylaldehyde moiety: This step involves the formation of an acrylaldehyde group through aldol condensation reactions.

    O-methyloxime formation: The final step involves the reaction of the acrylaldehyde intermediate with methoxyamine under controlled conditions to form the O-methyloxime derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime:

Physico-chemical Properties

Potential Applications
While the primary search results do not directly detail the specific applications of this compound, they do highlight research involving related compounds with similar structural features, particularly those containing chlorophenyl and sulfonyl groups, in the context of medicinal chemistry . This suggests potential areas where this compound or its derivatives might be explored:

  • CDK2 and CDK4/6 Inhibition: Research indicates that various derivatives with halogen substitutions on phenyl rings exhibit anticancer activity by inhibiting CDK2 and CDK4/6 enzymes . The presence of a chlorophenylsulfonyl group in the title compound may lend itself to similar investigations.
  • COX-2 Inhibition: Some pyrazole-triaryl derivatives have shown potential as anticancer agents by targeting both CDK2 and cyclooxygenase-2 (COX-2) enzymes . The sulfonyl group is noted as a potential means to develop effective inhibitors.
  • Antiproliferative Effects: Compounds featuring chlorine atoms at ortho positions on phenylamide rings have demonstrated excellent antiproliferative activities against cancer cell lines . The title compound's chlorophenyl moiety could be relevant in this context.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with biological molecules, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of O-methyloxime derivatives, which exhibit diversity in their core scaffolds and substituents. Key structural analogs and their distinctions are outlined below:

Table 1: Comparison of O-Methyloxime Derivatives
Compound Name Key Substituents/Features Molecular Weight (g/mol) CAS Number
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime (Target Compound) 4-Chlorophenylsulfonyl, dimethylamino, acrylaldehyde Not explicitly reported Not available
3-(Dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime Pyrazole ring, nitro group, dimethylamino 267.13 383147-53-3
4-[(2,6-Dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime Dichlorophenylsulfanyl, nitro group Not reported 383147-53-3
3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime Dichlorophenyl, oxo group Not reported 306978-03-0
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime Imidazopyridine core, methyl group Not reported 478257-10-2

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenylsulfonyl group contrasts with sulfanyl (e.g., 4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime) or nitro substituents in analogs. Sulfonyl groups enhance electrophilicity and stability compared to sulfanyl, which may alter metabolic pathways or binding interactions .

Core Scaffold Differences: Pyrazole (e.g., 3-(dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime) and imidazopyridine cores (e.g., 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime) introduce aromatic heterocycles, which are associated with enhanced bioactivity in agrochemicals or pharmaceuticals. The target compound’s acrylaldehyde backbone may offer conformational flexibility but lacks such aromatic stabilization .

However, its positioning relative to other groups (e.g., nitro in pyrazole derivatives) may modulate electronic effects .

Research Findings and Implications

  • Reactivity : The sulfonyl group may render the compound more resistant to nucleophilic attack compared to sulfanyl analogs.
  • Bioactivity: The dimethylamino group could enhance membrane permeability relative to nitro-substituted derivatives, which are often associated with redox-mediated toxicity .
  • Synthetic Utility : The acrylaldehyde scaffold may serve as a versatile intermediate for further functionalization, similar to imidazopyridine-based O-methyloximes .

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